molecular formula C10H20N2O4 B7889855 (2R)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

(2R)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

Cat. No.: B7889855
M. Wt: 232.28 g/mol
InChI Key: GLZZMUULAVZVTA-SSDOTTSWSA-N
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Description

(2R)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate is a compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate typically involves the protection of amino groups and the formation of amide bonds. One common method includes the use of tert-butoxycarbonyl (Boc) protection for the amino group, followed by coupling reactions with appropriate carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a stable form .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(2R)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.

    Medicine: Investigated for its therapeutic potential in treating certain diseases and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate apart from similar compounds is its specific structural configuration and the presence of the azaniumyl group, which can impart unique reactivity and binding properties. This makes it particularly valuable in certain synthetic and research applications .

Properties

IUPAC Name

(2R)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-6-4-5-7(11)8(13)14/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZZMUULAVZVTA-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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